2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
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Overview
Description
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the flavonoid family Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one typically involves the condensation of appropriate phenolic and benzopyran derivatives. One common method includes the use of vanillin derivatives and appropriate alkylating agents under controlled conditions. The reaction often requires a base such as potassium carbonate and solvents like dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is heated to facilitate the condensation process, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized flavonoid derivatives .
Scientific Research Applications
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways. It is known to modulate oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes. Additionally, it can inhibit inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes. In cancer cells, it may induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
2-(4-Butoxy-3-methoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other flavonoids. The presence of butoxy and methoxy groups can influence its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
631922-05-9 |
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Molecular Formula |
C20H20O5 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-(4-butoxy-3-methoxyphenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C20H20O5/c1-3-4-9-24-17-8-5-13(10-20(17)23-2)18-12-16(22)15-7-6-14(21)11-19(15)25-18/h5-8,10-12,21H,3-4,9H2,1-2H3 |
InChI Key |
GYYYKNVYWKLRSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |
Origin of Product |
United States |
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